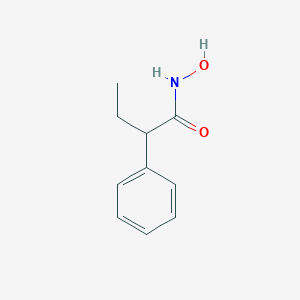

N-hydroxy-2-phenylbutanamide

Descripción

N-hydroxy-2-phenylbutanamide (chemical formula: C₁₀H₁₃NO₂) is a hydroxamic acid derivative characterized by a phenyl group at the C2 position of a butanamide backbone and a hydroxylamine (-NHOH) functional group. This compound has been synthesized via optimized procedures, yielding a white solid with a melting point of 112–113°C and a high purity (90% yield) . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 10.58 (s, 1H, -NHOH), 7.25 (m, 5H, aromatic protons), 3.09 (dd, 1H, CH), 0.76 (t, 3H, CH₃).

- ¹³C NMR: δ 170.2 (C=O), 141.3 (aromatic carbons), 50.8 (CH), 12.8 (CH₃).

- HRMS (ESI): m/z 180.1022 (calculated for C₁₀H₁₄NO₂ [M+H]⁺) .

These properties make it a candidate for studies in medicinal chemistry, particularly in metal chelation and enzyme inhibition.

Propiedades

Número CAS |

17698-12-3 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

N-hydroxy-2-phenylbutanamide |

InChI |

InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12) |

Clave InChI |

ILDDBGWBYJLIEA-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NO |

SMILES canónico |

CCC(C1=CC=CC=C1)(C(=O)N)O |

Otros números CAS |

131802-71-6 |

Sinónimos |

2-hydroxy-2-phenylbutyramide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: N-hydroxy-4-phenylbutanamide

N-hydroxy-4-phenylbutanamide, a positional isomer of N-hydroxy-2-phenylbutanamide, differs in the placement of the phenyl group at the C4 position. Structural differences likely influence:

- Solubility : The C4 phenyl group may reduce solubility in polar solvents due to increased hydrophobicity.

- Reactivity : The distal phenyl position could alter steric effects in reactions involving the hydroxamic acid moiety.

Substituent Variations: N-hydroxy-2,2-diphenylacetamide

N-hydroxy-2,2-diphenylacetamide (C₁₄H₁₃NO₂) features two phenyl groups at the C2 position, replacing the butanamide chain with an acetamide backbone. Key distinctions include:

- Melting Point : 172–173°C, significantly higher than N-hydroxy-2-phenylbutanamide, likely due to enhanced molecular symmetry and π-π stacking .

- Spectral Data :

- ¹H NMR : δ 10.91 (s, 1H, -NHOH), 7.34–7.28 (m, 10H, aromatic protons).

- ¹³C NMR : Additional aromatic carbons and a carbonyl signal at δ ~170 ppm.

The diphenyl structure may enhance stability but reduce bioavailability due to increased molecular rigidity.

Chlorophenyl-Substituted Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, compounds 6–10) share the hydroxamic acid core but incorporate chloro-substituted aryl groups and cyclic aliphatic chains. These modifications lead to:

- Antioxidant Activity : Demonstrated in DPPH radical scavenging assays, though direct comparisons to N-hydroxy-2-phenylbutanamide are absent .

- Steric and Electronic Effects : Cyclopropane/cyclohexyl groups may hinder interaction with biological targets, while the 4-chlorophenyl moiety enhances electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.